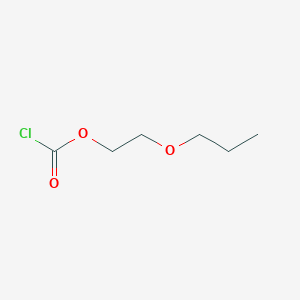
2-Propoxyethyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3 . It is a colorless, volatile liquid that degrades in moist air . It is formally an ester of chloroformic acid .
Synthesis Analysis
The synthesis of 2-Propoxyethyl chloroformate involves the reaction of phosgene and 2-propoxyethanol . The reaction parameters such as temperature, solvent, nature of scavenging base, and reaction time are optimized for the method .
Molecular Structure Analysis
The molecular structure of 2-Propoxyethyl chloroformate is derived from its molecular formula C6H11ClO3 . The compound is a derivative of 2,2,2-trichloroethanol .
Chemical Reactions Analysis
Chloroformates, including 2-Propoxyethyl chloroformate, are known to react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propoxyethyl chloroformate include a boiling point of 186.6±23.0 °C and a density of 1.119±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Chiroptical Enciphering and Deciphering in Chemistry
Research highlighted the use of chloroformates in studying cryptochirality within chemical compounds. For instance, a study demonstrated how 2,2-Dimethyl-1,3-dioxolane connected to two pyrene moieties through flexible wires in chloroform exhibited cryptochirality in the ground state. This cryptochirality was deciphered in the photoexcited state by circularly polarized luminescence signals, illustrating the potential of chloroformates in advanced chiroptical studies (Amako et al., 2015).
Enhancing Semiconductor Properties
Chloroformates have been used to improve the properties of semiconductor materials. A particular study showed that chloroform-vapor annealing of thin films of propoxyethyl perylene tetracarboxylic diimide (PE-PTCDI, an n-type semiconductor) deposited on glass or mica leads to the formation of well-defined one-dimensional self-assemblies, such as nanobelts, which show optically uniaxial properties as demonstrated by linearly polarized emission (Datar et al., 2006).
Photocatalytic Degradation Research
Another application involves the use of chloroformates in photocatalytic degradation studies. For example, research into the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide using naked TiO2 and TiO2-loaded adsorbent supports as photocatalysts found that the use of adsorbent supports enhances the rate of mineralization and reduces the concentration of solution-phase intermediates. This suggests chloroformates' role in concentrating substrates for enhanced photocatalytic activity (Torimoto et al., 1996).
Material Science and Polymerization
In material science and polymer synthesis, chloroformates have been employed as initiators for the polymerization of oxazolines, leading to the development of novel polymeric structures. Research using polyfunctional chloroformates for the polymerization of 2-phenyl-2-oxazoline and 2-methyl-2-oxazoline has led to the creation of star polymers and block copolymers, showcasing the versatility of chloroformates in polymer chemistry (Dworak et al., 1991).
Mecanismo De Acción
Target of Action
2-Propoxyethyl chloroformate is a member of the chloroformates, a class of organic compounds with the formula ROC(O)Cl . Chloroformates are used as reagents in organic chemistry . .
Mode of Action
Chloroformates, including 2-Propoxyethyl chloroformate, interact with their targets through several representative reactions :
These reactions typically occur in the presence of a base, which serves to absorb the HCl .
Biochemical Pathways
Given its reactivity, it can be inferred that it may play a role in the formation of carbamates, carbonate esters, and mixed anhydrides, potentially affecting various biochemical pathways involving these compounds .
Result of Action
The molecular and cellular effects of 2-Propoxyethyl chloroformate’s action would depend on the specific biological context in which it is used. Given its reactivity, it could potentially lead to the formation of carbamates, carbonate esters, and mixed anhydrides in biological systems .
Action Environment
The action, efficacy, and stability of 2-Propoxyethyl chloroformate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which serves to absorb the HCl produced in its reactions . Additionally, factors such as temperature, pH, and the presence of other reactive species could potentially influence its stability and reactivity.
Propiedades
IUPAC Name |
2-propoxyethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFKSIGEAIQWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyethyl chloroformate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)
![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)
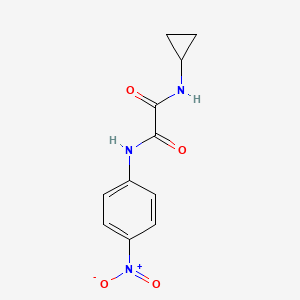
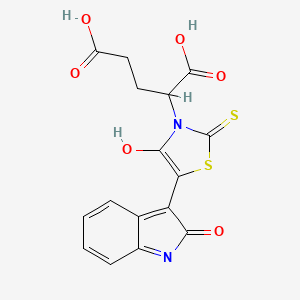
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)
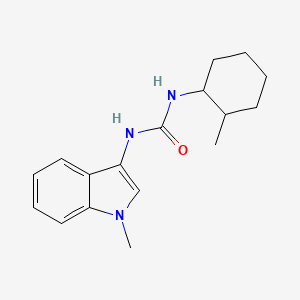

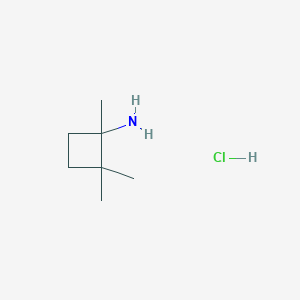
![7-Fluoro-3-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2979564.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2979565.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)